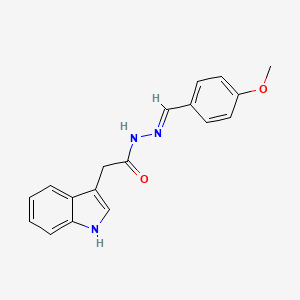
N-benzyl-6-bromo-N-methyl-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-6-bromo-N-methyl-4-quinazolinamine is a useful research compound. Its molecular formula is C16H14BrN3 and its molecular weight is 328.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.03711 g/mol and the complexity rating of the compound is 306. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimalarial Properties
Quinazoline derivatives, including those related to N-benzyl-6-bromo-N-methyl-4-quinazolinamine, have shown potent antimalarial, antibacterial, and antitumor activities. A study by Elslager et al. (1983) highlighted the synthesis of various quinazolinediamines and their significant antimalarial and antitumor effects, with some undergoing preclinical toxicology evaluation for potential clinical trials (Elslager, Johnson, & Werbel, 1983).
Applications in Optoelectronics
Lipunova et al. (2018) discussed the use of quinazoline derivatives in the field of optoelectronics. These compounds are valuable for creating novel materials for organic light-emitting diodes, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Role in Synthesis of H1-Antihistaminic Agents
Alagarsamy et al. (2007) explored the synthesis of triazoloquinazolinone derivatives, related to this compound, for their potential as H1-antihistaminic agents. These compounds, including 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, showed significant activity in protecting animals from histamine-induced bronchospasm (Alagarsamy, Solomon, & Murugan, 2007).
Use in Biosensors
Karimi-Maleh et al. (2014) described the use of a quinazoline derivative in a biosensor for determining glutathione and amoxicillin in biological and pharmaceutical samples. The modified electrode incorporating this compound demonstrated excellent characteristics for electrocatalytic oxidization (Karimi-Maleh, Tahernejad-Javazmi, Gupta, Ahmar, & Asadi, 2014).
Hypolipidemic Activities
Research by Kurogi et al. (1996) on quinazolines and quinazolinones, similar to this compound, revealed their potential as hypolipidemic agents. These compounds were found to lower triglyceride and total cholesterol levels, with some showing increased activity when substituted at certain positions (Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, & Tsuda, 1996).
Synthesis of Quinazoline Derivatives
A study by Xu et al. (2016) focused on the synthesis of quinazoline derivatives using a copper-catalyzed multicomponent domino reaction. This method efficiently constructed three C-N bonds in one operation, indicating its potential for synthesizing quinazoline-based compounds (Xu, Jia, Zhou, Zheng, Li, & Wu, 2016).
Antitumor Water-Soluble Analogues
Bavetsias et al. (2002) synthesized water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, to improve its aqueous solubility for in vivo evaluation. These analogues, related to this compound, retained the antitumor properties of the parent compound (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
Properties
IUPAC Name |
N-benzyl-6-bromo-N-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-20(10-12-5-3-2-4-6-12)16-14-9-13(17)7-8-15(14)18-11-19-16/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIQNNJZWPUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
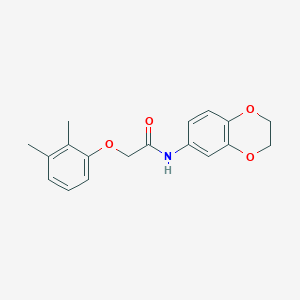
![1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone](/img/structure/B5521351.png)
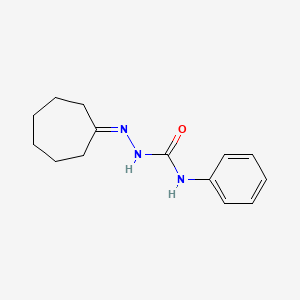

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5521379.png)
![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)
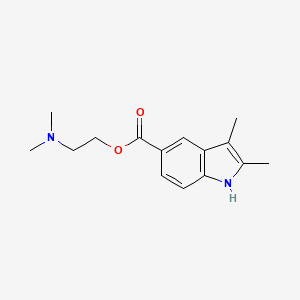
![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)
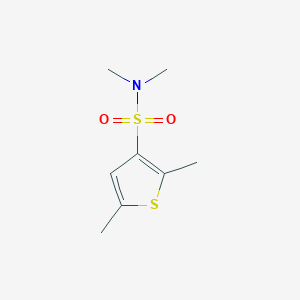
![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)
![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)
![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5521443.png)
